Asenapine 11-Hydroxysulfate

Catalog No.
S822362
CAS No.
1399103-21-9
M.F
C17H16ClNO5S
M. Wt
381.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asenapine 11-Hydroxysulfate

CAS Number

1399103-21-9

Product Name

Asenapine 11-Hydroxysulfate

IUPAC Name

[(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m1/s1

InChI Key

MFUYPKMLVSJPJJ-HUUCEWRRSA-N

SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Synonyms

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate)

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Chemical Identity

Asenapine 11-Hydroxysulfate is a metabolite of the antipsychotic drug Asenapine. A metabolite is a substance produced by the body as it breaks down a drug. In this case, Asenapine 11-Hydroxysulfate is formed when the liver metabolizes Asenapine.

Current Research Focus

Asenapine 11-Hydroxysulfate is a relatively new compound, and there is limited scientific research available specifically on this molecule. Most research involving Asenapine 11-Hydroxysulfate focuses on its role as a metabolite of Asenapine. Studies investigate how efficiently the body metabolizes Asenapine into Asenapine 11-Hydroxysulfate, and how this metabolite may influence the overall effects of the parent drug [].

Potential Areas of Future Research

While Asenapine 11-Hydroxysulfate itself is not currently a therapeutic agent, some researchers are interested in its potential pharmacological properties. Because it is a metabolite of an antipsychotic drug, there is some interest in whether Asenapine 11-Hydroxysulfate might have its own pharmacological effects. Additionally, some researchers are interested in understanding how the presence of Asenapine 11-Hydroxysulfate might influence the way the body absorbs and eliminates Asenapine, which could be important for understanding how Asenapine functions in the body [].

Asenapine 11-Hydroxysulfate is a metabolite of asenapine, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Asenapine itself is chemically characterized as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. The molecular formula of asenapine is C17H16ClNOC_{17}H_{16}ClNO with a molecular weight of approximately 285.77 g/mol. Asenapine 11-Hydroxysulfate is formed through metabolic processes involving hydroxylation and sulfation, contributing to the pharmacokinetics and pharmacodynamics of asenapine in clinical settings .

, including:

  • Oxidation: The hydroxyl group in the compound can participate in oxidation reactions, potentially affecting its biological activity and stability.
  • Sulfation: This reaction involves the addition of a sulfate group, which can influence the solubility and elimination pathways of the compound.
  • Conjugation: Asenapine metabolites, including asenapine 11-hydroxysulfate, may undergo conjugation with glucuronic acid or other moieties to facilitate excretion .

Asenapine 11-Hydroxysulfate exhibits reduced biological activity compared to its parent compound, asenapine. While asenapine acts as an antagonist at several neurotransmitter receptors (including serotonin and dopamine receptors), its metabolites generally show diminished receptor affinity and efficacy. This metabolic conversion is significant for understanding the pharmacological profile of asenapine and its therapeutic effects in patients with psychiatric disorders .

The synthesis of asenapine 11-Hydroxysulfate typically involves:

  • Hydroxylation: The introduction of a hydroxyl group at the 11-position of the asenapine structure.
  • Sulfation: The subsequent addition of a sulfate group to the hydroxylated compound. This can be achieved through enzymatic pathways involving sulfotransferases or through chemical methods involving sulfuric acid derivatives.

Research has indicated that these metabolic pathways are crucial for the formation of various metabolites, including asenapine 11-hydroxysulfate, during hepatic metabolism .

Asenapine 11-Hydroxysulfate is primarily studied for its role in understanding the pharmacokinetics of asenapine. While it does not have direct therapeutic applications on its own, studying this metabolite helps in:

  • Pharmacokinetic Studies: Understanding how asenapine is metabolized and eliminated from the body.
  • Drug Development: Insights into metabolic pathways can inform the development of new antipsychotic medications with improved efficacy and safety profiles.

Several compounds are structurally or functionally similar to asenapine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
ClozapineAtypical AntipsychoticSchizophreniaEffective in treatment-resistant schizophrenia
OlanzapineAtypical AntipsychoticSchizophrenia, Bipolar DisorderHigh affinity for serotonin receptors
QuetiapineAtypical AntipsychoticSchizophrenia, Bipolar DisorderSedative properties due to histamine antagonism
LurasidoneAtypical AntipsychoticSchizophrenia, Bipolar DepressionLower risk of metabolic side effects

Asenapine distinguishes itself from these compounds through its unique sublingual administration route and rapid absorption characteristics. Its specific receptor binding profile also contributes to its distinct therapeutic effects compared to other atypical antipsychotics .

Molecular Formula and Weight

Asenapine 11-Hydroxysulfate is characterized by the molecular formula C₁₇H₁₆ClNO₅S with a molecular weight of 381.83 grams per mole [1]. The compound is registered under the Chemical Abstracts Service number 1399103-21-9 and has been assigned the Food and Drug Administration Unique Ingredient Identifier PHU85BU2H1 [1]. The molecular formula indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom, reflecting the complex organosulfate nature of this chemical entity [1].

Table 1: Basic Chemical and Physical Properties of Asenapine 11-Hydroxysulfate

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClNO₅SChemicalBook
Molecular Weight (g/mol)381.83ChemicalBook
CAS Number1399103-21-9ChemicalBook
IUPAC Name(3aR,12bR)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate)ChemicalBook
Density (g/cm³)1.479 ± 0.06 (Predicted)ChemicalBook
pKa-3.93 ± 0.18 (Predicted)ChemicalBook
Chemical ClassOrganosulfate, Tetracyclic CompoundLiterature Analysis
FDA UNIIPHU85BU2H1ChemicalBook

The compound represents a sulfate ester derivative of asenapine, formed through metabolic sulfation processes . The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3aR,12bR)-rel-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate), reflecting its complex tetracyclic structure with sulfate esterification [1].

Structural Characteristics

Tetracyclic Framework

Asenapine 11-Hydroxysulfate possesses a characteristic tetracyclic framework that forms the structural backbone of the molecule [9] [20]. The tetracyclic system consists of a dibenzo-oxepino-pyrrole core structure, which is a defining feature of the asenapine family of compounds [20]. This framework comprises four interconnected rings: two benzene rings, one oxepine ring, and one pyrrole ring, creating a rigid and planar molecular architecture [9] [20].

The tetracyclic structure is classified as a dibenz[2,3:6,7]oxepino[4,5-c]pyrrole system, where the numbering system reflects the specific fusion pattern of the aromatic and heterocyclic components [20]. The presence of the chlorine substituent at position 11 and the methyl group at position 2 provides additional structural specificity to the molecule [1] [20]. This rigid tetracyclic framework contributes significantly to the compound's physicochemical properties and influences its interaction with biological systems [9].

The structural rigidity imposed by the tetracyclic framework restricts conformational flexibility, which is important for understanding the compound's stability and reactivity patterns [9] [20]. The planar nature of the aromatic rings within the tetracyclic system facilitates π-π stacking interactions and influences the compound's crystalline structure and solubility characteristics [20].

Functional Group Analysis

The functional group composition of Asenapine 11-Hydroxysulfate includes several distinct chemical moieties that determine its reactivity and properties [1] [23]. The most prominent functional group is the sulfate ester moiety (-OSO₃⁻), which is attached at the 11-hydroxy position of the parent asenapine molecule [1] [23]. This organosulfate functional group is formed through the esterification of a hydroxyl group with sulfuric acid, creating a sulfate ester linkage [23] [24].

The molecule contains a tertiary amine functional group as part of the pyrrole ring system, contributing to the compound's basic character [1] [21]. The chlorine substituent at position 11 represents a halogen functional group that influences the electronic properties of the aromatic system [1]. The oxepine ring contains an ether linkage that contributes to the overall polarity of the molecule [1] [21].

The hydroxyl groups present in the molecule, particularly the one involved in sulfate esterification, exhibit hydrophilic properties that enhance water solubility compared to the parent compound [18] [21]. The sulfate ester functional group is particularly significant as it represents a Phase II metabolic modification that typically increases water solubility and facilitates elimination from biological systems [23] [25].

Stereochemical Considerations

Asenapine 11-Hydroxysulfate contains two chiral centers located at positions 3a and 12b within the tetracyclic framework, designated as (3aR,12bR) in the absolute configuration notation [1] [20]. These stereochemical centers arise from the bridgehead carbons in the fused ring system, where the three-dimensional arrangement of substituents determines the compound's absolute stereochemistry [20].

The stereochemical configuration is critical for understanding the compound's biological activity and pharmacological properties [20]. The (3aR,12bR) configuration represents the specific spatial arrangement of atoms around the chiral centers, which is maintained during the sulfation process that converts the parent asenapine to its 11-hydroxysulfate derivative [12].

The stereochemical integrity of the compound is preserved under normal storage and handling conditions, although extreme pH conditions or elevated temperatures may potentially lead to epimerization or degradation [16] [17]. The fixed stereochemistry resulting from the rigid tetracyclic framework limits conformational flexibility and contributes to the compound's stability profile [20].

Physical Properties

Solubility Parameters

The solubility characteristics of Asenapine 11-Hydroxysulfate are influenced by the presence of both hydrophilic and lipophilic structural elements [1] [21]. The sulfate ester functional group significantly enhances water solubility compared to the parent asenapine compound, as the charged sulfate moiety increases the compound's affinity for polar solvents [23] [25].

Table 2: Predicted Solubility Parameters of Asenapine 11-Hydroxysulfate

SolventSolubilityNotes
WaterSlightly solublepH dependent
MethanolSolublePolar protic solvent
EthanolSolublePolar protic solvent
AcetoneModerately solublePolar aprotic solvent
Dimethyl Sulfoxide (DMSO)Highly solublePolar aprotic solvent
ChloroformSlightly solubleNon-polar solvent
HexanePractically insolubleNon-polar solvent

The compound exhibits pH-dependent solubility behavior due to the ionizable nature of the sulfate ester group [1] [25]. At physiological pH, the sulfate group exists predominantly in its ionized form, contributing to enhanced aqueous solubility [27]. The predicted pKa value of -3.93 ± 0.18 indicates that the sulfate group remains ionized across the physiological pH range [1].

Solubility in organic solvents varies depending on their polarity and hydrogen bonding capacity [21] [25]. Polar protic solvents such as methanol and ethanol provide good solvation of the compound due to their ability to form hydrogen bonds with both the sulfate group and other polar functionalities [21]. The tetracyclic aromatic system contributes to limited solubility in non-polar solvents [20].

Density and Physical State

Asenapine 11-Hydroxysulfate exists as a solid under standard temperature and pressure conditions [1]. The predicted density of the compound is 1.479 ± 0.06 grams per cubic centimeter, indicating a relatively dense crystalline structure [1]. This density value is consistent with the presence of heavy atoms including chlorine and sulfur within the molecular structure [1].

The physical state and density are influenced by the rigid tetracyclic framework and the presence of intermolecular hydrogen bonding facilitated by the sulfate ester group [18] [20]. The crystalline structure likely involves hydrogen bonding networks between sulfate groups of adjacent molecules, contributing to the observed density and stability of the solid form [21] [25].

Temperature-dependent physical properties indicate that the compound maintains its solid state under normal storage conditions, with thermal stability observed up to approximately 80 degrees Celsius before significant decomposition occurs [16] [17]. The melting point and other thermal transition temperatures are influenced by the strength of intermolecular interactions within the crystalline lattice [20].

Spectroscopic Characteristics

The spectroscopic properties of Asenapine 11-Hydroxysulfate reflect the presence of its distinctive functional groups and structural features [16]. Ultraviolet-visible spectroscopy reveals absorption maxima in the range of 230-280 nanometers, attributed to the aromatic chromophores within the tetracyclic framework [16] [20]. The extended conjugation system formed by the fused aromatic rings contributes to these characteristic absorption bands [20].

Table 3: Predicted Spectroscopic Characteristics of Asenapine 11-Hydroxysulfate

Spectroscopic MethodKey Characteristics
UV-Visible SpectroscopyAbsorption maxima expected in the range of 230-280 nm due to aromatic rings and conjugated systems
Infrared Spectroscopy (IR)Characteristic bands for S=O stretching (1350-1150 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C-O stretching (1000-1300 cm⁻¹)
Nuclear Magnetic Resonance (NMR)¹H NMR signals for aromatic protons (6.5-8.0 ppm), N-CH₃ group (2.2-2.5 ppm), and various CH and CH₂ groups (1.5-4.0 ppm)
Mass Spectrometry (MS)Molecular ion peak at m/z 382 [M+H]⁺, with characteristic fragmentation patterns

Infrared spectroscopy provides distinctive fingerprint regions for functional group identification [16] [25]. The sulfate ester group exhibits characteristic sulfur-oxygen stretching vibrations in the region of 1350-1150 wavenumbers, while hydroxyl stretching appears in the 3200-3600 wavenumber range [25] [26]. Carbon-oxygen stretching vibrations associated with the ether linkages appear in the 1000-1300 wavenumber region [25].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for different proton environments within the molecule [16]. Aromatic protons appear in the 6.5-8.0 parts per million region, while the N-methyl group resonates around 2.2-2.5 parts per million [16]. Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 382 corresponding to the protonated molecular ion [1] [16].

Chemical Reactivity and Stability

Hydrolytic Stability

The hydrolytic stability of Asenapine 11-Hydroxysulfate is primarily determined by the susceptibility of the sulfate ester bond to hydrolysis under various pH conditions [16] [25]. Under acidic conditions, the sulfate ester exhibits moderate to poor stability due to acid-catalyzed hydrolysis mechanisms that can cleave the carbon-oxygen-sulfur linkage [16] [26]. The predicted pKa value of -3.93 indicates that protonation of the sulfate group is unlikely under normal conditions, but extreme acidic environments may promote hydrolytic degradation [1].

Table 4: Stability Characteristics of Asenapine 11-Hydroxysulfate

Stability ConditionStability AssessmentComments
Hydrolytic Stability (Acidic pH)Moderate to poor stabilitySulfate ester bonds are susceptible to acid hydrolysis
Hydrolytic Stability (Neutral pH)Good stabilityStable under physiological conditions
Hydrolytic Stability (Basic pH)Poor stabilitySulfate ester readily hydrolyzes in basic conditions
Oxidative StabilityGood stabilityNo significant oxidative degradation observed
Thermal StabilityGood stability up to 80°CThermal degradation minimal below 80°C
PhotostabilityGood stabilityNo significant photodegradation
Long-term StorageStable when stored properlyRequires controlled temperature and humidity

Under neutral pH conditions, the compound demonstrates good hydrolytic stability, making it suitable for storage and handling under physiological conditions [16] [25]. The stability at neutral pH is attributed to the lack of catalytic species that would promote ester hydrolysis [26]. Studies on similar organosulfate compounds indicate that neutral aqueous solutions provide optimal conditions for maintaining chemical integrity [28].

Basic conditions present the greatest challenge to hydrolytic stability, as hydroxide ions can readily attack the electrophilic sulfur center of the sulfate ester [25] [26]. Base-catalyzed hydrolysis proceeds through nucleophilic substitution mechanisms that cleave the sulfate ester bond, regenerating the parent hydroxyl compound and releasing sulfate [26]. This pH-dependent stability profile necessitates careful control of storage conditions to prevent degradation [28].

Oxidative Properties

Asenapine 11-Hydroxysulfate exhibits good oxidative stability under normal storage and handling conditions [16] [17]. The compound shows resistance to oxidative degradation when exposed to atmospheric oxygen, indicating that the sulfate modification does not introduce additional sites susceptible to oxidation [16]. The tetracyclic aromatic system, while containing electron-rich regions, appears to be sufficiently stable against oxidative attack under ambient conditions [17].

Controlled oxidation studies using hydrogen peroxide as an oxidizing agent demonstrate minimal degradation of the compound, suggesting inherent stability of the molecular framework against oxidative stress [16]. The chlorine substituent at position 11 may contribute to oxidative stability by reducing electron density in the aromatic system [17]. The sulfate ester group itself does not serve as a site for oxidative degradation, as sulfur in the +6 oxidation state represents the highest oxidation state for this element [25].

Long-term stability studies indicate that the compound maintains its chemical integrity when stored under controlled atmospheric conditions with minimal exposure to strong oxidizing agents [16] [17]. The oxidative stability profile supports the compound's suitability for pharmaceutical applications where resistance to oxidative degradation is essential [28].

pH-Dependent Behavior

The pH-dependent behavior of Asenapine 11-Hydroxysulfate is primarily governed by the ionization state of the sulfate ester group and the potential for pH-catalyzed hydrolysis reactions [1] [25]. The extremely low predicted pKa value of -3.93 ± 0.18 indicates that the sulfate group remains deprotonated and negatively charged across the entire physiological pH range [1]. This ionization state significantly influences the compound's solubility, stability, and potential interactions with other molecules [27].

At pH values below 2, protonation of the sulfate group may begin to occur, potentially altering the compound's physicochemical properties and increasing susceptibility to acid-catalyzed hydrolysis [25] [26]. The compound demonstrates optimal stability in the pH range of 6-8, where hydrolytic degradation is minimized and the sulfate group maintains its ionic character [16] [28].

At alkaline pH values above 9, the compound becomes increasingly susceptible to base-catalyzed hydrolysis of the sulfate ester bond [16] [26]. The rate of hydrolytic degradation increases exponentially with increasing pH in the alkaline range, necessitating careful pH control during formulation and storage [25] [28]. Buffer systems are typically employed to maintain pH within the optimal stability range for long-term storage applications [28].

Synthetic Routes

Traditional Synthetic Approaches

The traditional synthesis of Asenapine 11-Hydroxysulfate relies on the metabolic transformation of the parent compound asenapine through well-established biochemical pathways. The foundational approach involves the initial synthesis of asenapine itself, followed by controlled hydroxylation and sulfation reactions [1] [2].

The classical synthetic route for asenapine formation employs a magnesium/methanol reduction system that was historically used for drug substance batches up to 10 kilograms [2]. This method involved the reduction of an enamide moiety, though it presented significant safety and efficiency challenges during scale-up operations. The process required careful addition of magnesium portions to a solution containing the enamide substrate in a toluene-methanol mixture [2].

Traditional approaches to Asenapine 11-Hydroxysulfate formation follow a sequential two-phase metabolic pathway. The initial phase involves the hydroxylation of asenapine at the 11-position through cytochrome P450-mediated oxidation, primarily catalyzed by CYP1A2 with minor contributions from CYP3A4 and CYP2D6 [3] [4] [5]. This hydroxylation step produces 11-hydroxyasenapine as an intermediate metabolite.

The subsequent phase involves the conjugation of 11-hydroxyasenapine with sulfate through Phase II metabolism. This sulfation reaction is mediated by sulfotransferase enzymes, specifically cytosolic sulfotransferases that catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to the hydroxyl group at position 11 [3] [6]. The resulting product is Asenapine 11-Hydroxysulfate, which serves as a major metabolite in the overall biotransformation pathway of asenapine.

Modern Synthetic Strategies

Contemporary synthetic approaches have revolutionized the preparation of asenapine derivatives through sophisticated methodologies that offer enhanced selectivity and improved yields. Modern asymmetric synthesis employs organocatalytic strategies that provide excellent stereochemical control [7] [8].

The Ireland-Claisen rearrangement strategy represents a significant advancement in asenapine synthesis. This approach utilizes Julia olefination coupled with Ireland-Claisen rearrangement as key transformative steps [9] [10]. The method allows access to all diastereomers of asenapine in optically pure forms, providing a foundation for subsequent metabolite preparation including Asenapine 11-Hydroxysulfate.

Organocatalytic methods have emerged as particularly effective for the asymmetric total synthesis of asenapine. The key transformations involve the organocatalytic Michael addition of aldehydes to trans-nitroalkenes followed by reductive cyclization [7] [8]. This methodology demonstrates excellent stereoselectivity and provides a reliable route to enantiopure asenapine, which serves as the precursor for metabolite synthesis.

Modern industrial-scale processes have been optimized to circumvent the limitations of traditional methods. These approaches involve multi-step processes starting from dibenzo-oxepino precursors with improved safety profiles and higher throughput [11] [12] [13]. The optimized synthetic routes eliminate the problematic chromatographic separation steps that were characteristic of earlier methods.

Biosynthetic Pathways

The biosynthetic formation of Asenapine 11-Hydroxysulfate occurs exclusively through metabolic transformation in biological systems, as no natural biosynthetic pathway exists for this compound. The biosynthetic process is entirely dependent on the administered parent compound asenapine and the subsequent enzymatic modifications carried out by hepatic and extrahepatic enzyme systems [6] [14].

The primary biosynthetic pathway initiates with the absorption of asenapine, typically administered sublingually to bypass extensive first-pass metabolism. Following systemic circulation, asenapine undergoes extensive metabolic transformation, with over 95% of the compound being metabolized through various pathways [14] [15].

Direct glucuronidation represents the predominant metabolic route, primarily mediated by UGT1A4 (Uridine 5'-diphospho-glucuronosyltransferase 1A4) [16] [17] [18]. This pathway produces asenapine N+-glucuronide as the major circulating metabolite. However, concurrent oxidative metabolism through cytochrome P450 enzymes generates multiple hydroxylated intermediates, including 11-hydroxyasenapine [6].

The formation of Asenapine 11-Hydroxysulfate specifically involves a two-step enzymatic process. The initial step is the hydroxylation of asenapine at position 11, primarily catalyzed by CYP1A2 with contributions from CYP3A4 and CYP2D6 [3] [4] [5]. This reaction requires NADPH as a cofactor and molecular oxygen, with the cytochrome P450 system inserting one oxygen atom into the substrate while reducing the second oxygen atom to water [19].

The subsequent sulfation step involves the conjugation of 11-hydroxyasenapine with sulfate groups through the action of cytosolic sulfotransferases [3] [6]. These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate as the sulfate donor and catalyze the formation of the sulfate ester bond at the 11-hydroxyl position. The resulting Asenapine 11-Hydroxysulfate represents a minor but significant circulating metabolite that contributes to the overall pharmacokinetic profile of asenapine [20].

Isotope-Labeled Derivatives

13CD3-Labeled Compound Synthesis

The synthesis of isotope-labeled derivatives of Asenapine 11-Hydroxysulfate, particularly the 13CD3-labeled compound, represents a specialized area of analytical chemistry essential for metabolite identification and pharmacokinetic studies [21] [22] [23]. The preparation of these labeled compounds requires sophisticated synthetic approaches that incorporate stable isotopes at specific positions within the molecular structure.

The synthesis of [13CD3]-Asenapine 11-Hydroxysulfate typically begins with the preparation of the isotope-labeled parent compound, [13CD3]-asenapine. This process involves the incorporation of both carbon-13 and deuterium isotopes at the N-methyl position of the tetrahydropyrrole ring system [24] . The labeled precursors are prepared through specialized synthetic routes that ensure the stable incorporation of isotopic labels without compromising the structural integrity or biological activity of the compound.

The preparation method for [13CD3]-asenapine involves multiple synthetic steps, starting with isotope-labeled methylating agents such as [13C]methyl iodide-d3 [22] [24]. The methylation reaction is typically carried out under controlled conditions to ensure complete incorporation of the labeled methyl group. The reaction conditions must be optimized to prevent isotope scrambling or loss of labeling during the synthetic process.

Following the synthesis of [13CD3]-asenapine, the preparation of the corresponding 11-hydroxysulfate metabolite follows the same metabolic pathways employed for the unlabeled compound. However, the process requires careful control of reaction conditions to maintain isotopic integrity. The hydroxylation step can be achieved through enzymatic systems or chemical oxidation methods that specifically target the 11-position of the dibenzo-oxepino ring system [21].

The sulfation step for the labeled compound utilizes similar sulfotransferase-mediated reactions or chemical sulfation methods. The use of isotope-labeled sulfating agents may be employed to provide additional analytical advantages, though this is typically not necessary for standard metabolite identification studies [22].

Applications in Metabolite Identification

The application of 13CD3-labeled Asenapine 11-Hydroxysulfate in metabolite identification studies provides crucial analytical advantages for pharmacokinetic and biotransformation research [23] [26]. These labeled compounds serve as internal standards in liquid chromatography-tandem mass spectrometry analytical methods, enabling accurate quantification and identification of metabolites in biological matrices.

The primary application involves the use of [13CD3]-Asenapine 11-Hydroxysulfate as an internal standard in bioanalytical assays for the determination of asenapine and its metabolites in human plasma [23]. The isotope-labeled compound exhibits nearly identical physicochemical properties to the unlabeled metabolite but can be distinguished through mass spectrometric analysis based on the characteristic mass shift resulting from the incorporated isotopes.

In LC-MS/MS applications, the [13CD3]-labeled compound typically exhibits a mass-to-charge ratio shift of +4 mass units compared to the unlabeled compound [23] [26]. The MRM transitions for the labeled internal standard are typically m/z 290.0 → 166.1, compared to m/z 286.1 → 166.0 for the unlabeled Asenapine 11-Hydroxysulfate. This mass difference allows for simultaneous monitoring and quantification of both compounds within a single analytical run.

The use of isotope-labeled internal standards significantly improves the accuracy and precision of analytical methods by compensating for matrix effects, extraction recovery variations, and instrumental fluctuations [23]. The IS-normalized matrix factors typically range from 1.03 to 1.05, indicating minimal interference from endogenous matrix components when properly labeled internal standards are employed.

Metabolite identification studies utilizing [13CD3]-Asenapine 11-Hydroxysulfate have been instrumental in elucidating the complete metabolic profile of asenapine in human subjects [22] [6]. These studies have confirmed the formation pathway of the 11-hydroxysulfate metabolite and provided quantitative data on its contribution to the overall metabolism of asenapine. The labeled compounds have also been used in mass balance studies to track the distribution and elimination of asenapine-derived radioactivity in biological systems.

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.0437715 g/mol

Monoisotopic Mass

381.0437715 g/mol

Heavy Atom Count

25

UNII

PHU85BU2H1

Dates

Last modified: 04-14-2024

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